

A Technical Guide to the Discovery and History of Benzenesulfonic Acid Monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzenesulfonic acid monohydrate

Cat. No.: B032827

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth examination of the discovery, history, and chemical properties of benzenesulfonic acid and its monohydrate form. It details the seminal experiments, the evolution of its synthesis, and its foundational role in industrial organic chemistry.

Discovery and Historical Context

Benzenesulfonic acid ($C_6H_5SO_3H$) was first synthesized in 1834 by the German chemist Eilhard Mitscherlich.^{[1][2]} This discovery was a landmark achievement in the early exploration of aromatic chemistry. Mitscherlich produced the compound, along with diphenyl sulfone, by reacting "Benzin" (benzene) with fuming sulfuric acid.^{[1][2][3]} His work was part of a broader investigation into the derivatives of benzene, which he had successfully synthesized by heating benzoic acid with calcium hydroxide.^{[3][4]}

The synthesis of benzenesulfonic acid is a classic example of electrophilic aromatic substitution, a reaction that would become central to industrial organic chemistry.^[5] For decades following its discovery, a primary industrial application of benzenesulfonic acid was the production of phenol.^{[1][2]} This process, known as alkaline fusion, was developed in the late 19th century and involved fusing the sodium salt of benzenesulfonic acid with sodium hydroxide.^{[2][5][6]} This method remained the principal route for phenol synthesis until the

1960s, when it was largely superseded by the cumene process (Hock process), which generates less waste.[2][5]

Over time, the applications of benzenesulfonic acid diversified significantly. Its strong acidic nature (pKa of -2.8) makes it an effective catalyst in organic reactions like esterification and dehydration.[7][8] Furthermore, its salts, known as besylates, are widely used in the pharmaceutical industry to improve the solubility and stability of drug compounds.[2][9] It also serves as a key intermediate in the manufacturing of dyes, pigments, and surfactants, particularly linear alkylbenzene sulfonates (LAS), which are major components of modern detergents.[8][9]

The Monohydrate and Other Hydrated Forms

Benzenesulfonic acid is hygroscopic and readily forms hydrates upon crystallization from aqueous solutions. While an anhydrous form exists, the compound is often encountered in its hydrated states.[1] The two most prominent hydrated forms are the monohydrate ($C_6H_5SO_3H \cdot H_2O$) and a sesquihydrate (with 1.5 molecules of water).[1] The monohydrate is a stable, crystalline solid that is valuable in laboratory and industrial settings where a solid, easy-to-handle form of the strong acid is required.[9]

Data Presentation

The physical properties of benzenesulfonic acid and its common hydrates are summarized below for comparison.

Table 1: Physical Properties of Benzenesulfonic Acid Forms

Property	Anhydrous Benzenesulfonic Acid	Benzenesulfonic Acid Monohydrate	Benzenesulfonic Acid Sesquihydrate
CAS Number	98-11-3	26158-00-9	Not specified
Molecular Formula	$C_6H_5SO_3$	$C_6H_5SO_3H \cdot H_2O$	$C_6H_5SO_3H \cdot 1.5H_2O$
Molecular Weight	158.17 g/mol	176.19 g/mol	185.20 g/mol
Melting Point	65–66 °C[1]	42–49 °C[9][10][11]	43–44 °C[1]
Appearance	Fine needles or large plates[1]	White to orange powder/solid[9]	Deliquescent crystals[1]
Solubility	Highly soluble in water, alcohol; slightly soluble in benzene; insoluble in diethyl ether[1]	Soluble in water[5]	Soluble in water[1]

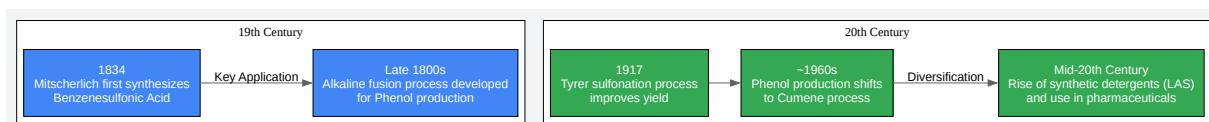
Experimental Protocols

Classic Synthesis of Benzenesulfonic Acid (Mitscherlich, 1834)

The original synthesis of benzenesulfonic acid involves the direct sulfonation of benzene using fuming sulfuric acid. This electrophilic aromatic substitution reaction is reversible.[6][12][13]

Objective: To synthesize benzenesulfonic acid via the direct sulfonation of benzene.

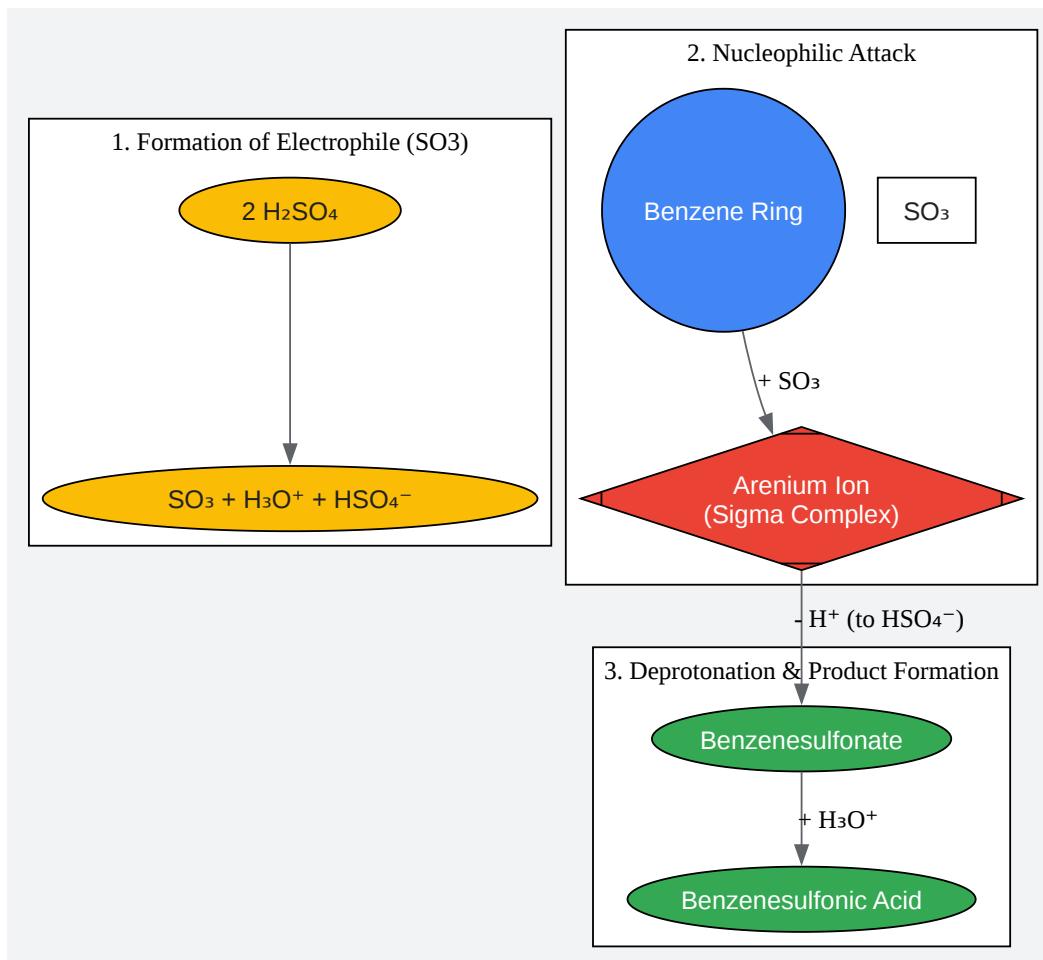
Reagents:


- Benzene (C_6H_6)
- Fuming sulfuric acid (Oleum: H_2SO_4 containing dissolved SO_3) or concentrated sulfuric acid (H_2SO_4)

Procedure:

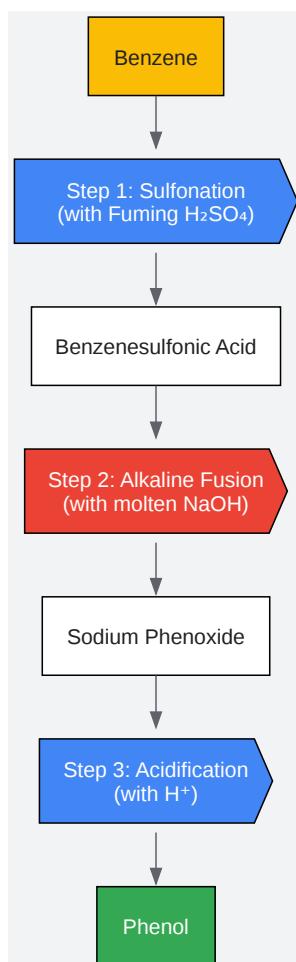
- Reaction Setup: Benzene is heated under reflux with an excess of concentrated sulfuric acid for several hours.[14] Alternatively, for a faster reaction, benzene is warmed under reflux at 40°C with fuming sulfuric acid for approximately 30 minutes.[14] The active electrophile in this reaction is sulfur trioxide (SO₃), which is present in oleum or formed from the dissociation of sulfuric acid.[6][12][14]
 - Reaction: C₆H₆ + H₂SO₄ → C₆H₅SO₃H + H₂O[6]
- Driving Equilibrium: The reaction is an equilibrium. To drive it towards the product, water can be removed as it is formed. In industrial settings, this was historically achieved by methods such as azeotropic distillation with benzene (Tyrer sulfonation process, 1917).[1][6]
- Workup and Isolation: To isolate the product from the excess sulfuric acid, the reaction mixture is cooled and poured into a saturated solution of sodium chloride. This causes the benzenesulfonic acid to precipitate as its sodium salt, which is less soluble.
- Neutralization (Historical Method): In industrial processes, calcium carbonate or calcium hydroxide was often used to neutralize the excess sulfuric acid, precipitating it as insoluble calcium sulfate, which could be removed by filtration.[1]
- Formation of the Monohydrate: To obtain **benzenesulfonic acid monohydrate**, the isolated sulfonic acid or its salt is acidified and then crystallized from water. The controlled crystallization from an aqueous solution yields the stable monohydrate form.[1]

Visualizations


Historical Timeline of Benzenesulfonic Acid

[Click to download full resolution via product page](#)

Caption: Key milestones in the history of benzenesulfonic acid.


Mechanism: Electrophilic Aromatic Sulfonation

[Click to download full resolution via product page](#)

Caption: The electrophilic substitution mechanism for the sulfonation of benzene.

Historical Industrial Workflow: Benzene to Phenol

[Click to download full resolution via product page](#)

Caption: The historical industrial pathway from benzene to phenol via benzenesulfonic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemcess.com [chemcess.com]
- 2. Benzenesulfonic acid | 98-11-3 | Benchchem [\[benchchem.com\]](http://benchchem.com)
- 3. Eilhard Mitscherlich – Wikipedia [\[de.wikipedia.org\]](http://de.wikipedia.org)

- 4. Eilhard Alfred Mitscherlich in | Schülerlexikon | Lernhelfer [[lernhelfer.de](#)]
- 5. Benzenesulfonic acid - Wikipedia [[en.wikipedia.org](#)]
- 6. Aromatic sulfonation - Wikipedia [[en.wikipedia.org](#)]
- 7. [acs.org](#) [[acs.org](#)]
- 8. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [[elchemy.com](#)]
- 9. [chemimpex.com](#) [[chemimpex.com](#)]
- 10. BENZENESULFONIC ACID MONOHYDRATE | 26158-00-9 [[chemicalbook.com](#)]
- 11. [scientificlabs.com](#) [[scientificlabs.com](#)]
- 12. Sulfonation of Benzene - Chemistry Steps [[chemistrysteps.com](#)]
- 13. [chem.libretexts.org](#) [[chem.libretexts.org](#)]
- 14. [chemguide.co.uk](#) [[chemguide.co.uk](#)]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and History of Benzenesulfonic Acid Monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032827#benzenesulfonic-acid-monohydrate-discovery-and-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com